6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine, with the Chemical Abstracts Service (CAS) number 19270-93-0, is a chemical compound classified under specialty materials. Its molecular formula is , and it has a molecular weight of approximately 249.3122 g/mol. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry and pharmacology, due to its structural features that may interact with biological targets.
The synthesis of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the provided sources, general methods for synthesizing similar compounds often include:
Each step requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine can be represented using various chemical notation systems:
N1CCN(CC1)c1ccc(=NC2CCCO2)[nH]n1
This notation indicates the presence of a piperazine ring (N1CCN(CC1)), a pyridazine core (c1ccc(=NC2CCCO2)[nH]n1), and a tetrahydrofuran substituent (C2CCCO2).
The structure showcases multiple functional groups, including amines and heterocycles, which contribute to its biological activity.
The chemical reactivity of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine is characterized by its ability to participate in various organic reactions, including:
These reactions are crucial for modifying the compound for specific applications in drug development or material science.
While specific mechanisms of action for 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine are not explicitly detailed in the available literature, compounds with similar structures often interact with biological targets through:
Further studies would be necessary to elucidate the precise mechanisms underlying its biological effects.
The physical and chemical properties of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine include:
Properties such as melting point, boiling point, and spectral data (e.g., NMR, IR) would provide further insights into its characteristics but are not detailed in the sources provided.
6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine holds potential applications in various scientific fields:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: